3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
Description
3-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound combining a triazole-thione core with a pyrazole substituent. Triazole derivatives are widely studied due to their diverse biological activities, including antimicrobial, antifungal, and herbicidal properties . The thione (-C=S) group in the triazole ring enhances reactivity, enabling interactions with biological targets such as enzymes or receptors.
Synthetic routes for analogous triazole-thiones often involve cyclization reactions using thiocarbohydrazide or condensation with carbonyl-containing precursors .
Properties
IUPAC Name |
3-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5S/c1-4-15-10(12-13-11(15)17)5-6-16-9(3)7-8(2)14-16/h7H,4-6H2,1-3H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOZALWAEMCWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CCN2C(=CC(=N2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a member of the triazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound features a triazole ring fused with a thione group, which is significant for its biological activity. The presence of a pyrazole moiety and ethyl substituents enhances its lipophilicity and potential interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₅S |
| Molecular Weight | 241.33 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO and ethanol |
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various triazole compounds found that those with similar structural features to our compound displayed notable activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi .
Antitumor Activity
Triazoles have also been investigated for their antitumor properties. In vitro studies have shown that compounds within this class can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Specifically, derivatives similar to our compound have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range .
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has been documented in several studies. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic effects in conditions like arthritis. This activity is often associated with the modulation of NF-kB signaling pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar triazoles have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
- Receptor Modulation : The compound may interact with various receptors linked to inflammation and cancer progression.
- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed in related compounds.
Study 1: Antimicrobial Evaluation
A study published in Pharmaceutical Research evaluated a series of triazole derivatives against multiple bacterial strains. The results indicated that compounds structurally related to our target exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against E. coli and Staphylococcus aureus, suggesting potent antimicrobial activity .
Study 2: Antitumor Efficacy
In another investigation focusing on antitumor effects, derivatives similar to our compound were tested on various cancer cell lines. Results showed that these compounds induced significant cytotoxicity with IC50 values ranging from 10 to 25 µM against MCF-7 cells, indicating promising antitumor potential .
Scientific Research Applications
Biological Activities
2.1 Antimicrobial Activity
Research indicates that derivatives of triazoles and pyrazoles exhibit significant antimicrobial properties. For instance, compounds similar to 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione have been tested against various bacterial strains and fungi. In a study involving thiazole derivatives, it was found that modifications in the structure can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
2.2 Anticancer Potential
The compound's ability to inhibit cancer cell growth has been explored in several studies. For example, derivatives containing similar structural features have shown cytotoxic effects against various cancer cell lines. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation .
Agricultural Applications
3.1 Pesticidal Properties
Compounds with similar structures have been investigated for their potential as pesticides. The presence of the triazole ring is particularly relevant as triazoles are known for their fungicidal properties. Studies have shown that such compounds can effectively control fungal diseases in crops, thereby enhancing agricultural productivity .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compounds.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione with analogous compounds:
Key Research Findings and Structural Insights
Biological Activity: The triazole-thione core is critical for interactions with biological targets, as seen in herbicidal compounds like carfentrazone-ethyl (). The thione group may act as a metal-binding site, inhibiting enzymes such as cytochrome P450 .
Solubility and Bioavailability :
- Compounds with electron-withdrawing groups (e.g., bromophenyl in ) exhibit lower solubility in polar solvents, whereas ethoxy-substituted derivatives () show improved hydrophilicity .
Synthetic Flexibility :
- The pyrazole and triazole moieties allow modular synthesis, enabling tailored substitutions for specific applications. For example, the tert-butylphenyl group in enhances herbicidal activity by increasing membrane permeability .
Crystallographic Analysis :
- Structural characterization of such compounds often relies on software like SHELXL () and ORTEP-3 (). These tools aid in resolving conformational details critical for understanding reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
